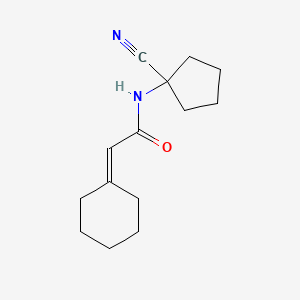

N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

説明

特性

IUPAC Name |

N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-11-14(8-4-5-9-14)16-13(17)10-12-6-2-1-3-7-12/h10H,1-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEOFVVVJAAYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC(=O)NC2(CCCC2)C#N)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical properties of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

An In-Depth Technical Guide to the Physicochemical Characterization of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Introduction: Charting the Course for a Novel Molecular Entity

In the landscape of drug discovery and development, the journey from a newly synthesized molecule to a viable clinical candidate is both complex and exacting. A thorough understanding of a compound's physicochemical properties is the bedrock upon which all subsequent development activities are built.[] These fundamental characteristics govern a molecule's behavior from its solid-state form to its interaction with biological systems, profoundly influencing its manufacturability, stability, and bioavailability.[2][3][4][5]

This guide provides a comprehensive framework for the physicochemical characterization of the novel compound, N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide . Given the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the essential experimental protocols and the scientific rationale necessary to elucidate its core properties. While direct data is scarce, we will draw parallels to the structurally related compound, N-(1-cyanocyclopentyl)pentanamide (CAS: 194984-24-2), an impurity of the drug Irbesartan, to provide context where applicable.[6][7]

The following sections will detail the methodologies for determining critical quality attributes (CQAs), ensuring a robust and reproducible data package for this new chemical entity.[8]

Structural Elucidation and Solid-State Characterization

Before delving into solution-based properties, a comprehensive analysis of the solid form is paramount. The solid-state properties of an Active Pharmaceutical Ingredient (API) can significantly impact its stability, dissolution, and bioavailability.[3][4]

Molecular Structure and Identity

The first step is to confirm the molecular structure of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will provide unambiguous identification.

Solid-State Analysis: Beyond the Chemical Formula

The arrangement of molecules in a solid form can vary, leading to different crystalline structures known as polymorphs, or an amorphous (non-crystalline) state.[2][4] Each form can exhibit distinct physical properties.

| Property | Technique(s) | Rationale |

| Crystallinity & Polymorphism | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | XRPD identifies the unique crystal lattice of different polymorphs. DSC detects thermal events like melting and phase transitions, which are characteristic of specific solid forms.[4] |

| Particle Size and Morphology | Laser Diffraction, Scanning Electron Microscopy (SEM) | Particle size and shape influence dissolution rates, flowability, and manufacturing consistency.[2][5] |

| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Measures the extent and rate of water uptake by the solid, which is critical for understanding stability and handling requirements. |

A systematic polymorph screen is essential to identify the most stable crystalline form for development. This involves recrystallizing the compound under various solvent and temperature conditions.

Caption: A typical workflow for polymorph screening and selection.

Solution Properties: Solubility, Lipophilicity, and Ionization

The behavior of a drug in solution is fundamental to its absorption and distribution in the body. The interplay between aqueous solubility, lipophilicity (LogP), and the ionization constant (pKa) dictates how a molecule traverses biological membranes.

Aqueous Solubility

Aqueous solubility is a critical determinant of oral bioavailability.[9] For poorly soluble compounds, formulation strategies like spray drying may be necessary to enhance dissolution.[9]

This method, based on OECD Guideline 105, is considered the gold standard for determining thermodynamic solubility.[10][11][12]

-

Preparation: Add an excess amount of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer) in a sealed, clear container.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and its ability to cross cell membranes.[13][14] It is defined as the logarithm of the ratio of the concentration of the unionized compound in octanol to its concentration in water at equilibrium.

-

Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer) with n-octanol.[15]

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add an equal volume of the other pre-saturated phase.

-

Equilibration: Shake the mixture vigorously for a set period, then allow the two phases to separate completely.[15]

-

Quantification: Analyze the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique like HPLC.[15][16]

-

Calculation: Calculate LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

For high-throughput screening, HPLC-based methods can also provide reliable estimates of LogP.[16]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[17][18] This is crucial as the ionized state of a drug affects its solubility, permeability, and interaction with its biological target.[19]

This method is applicable if the compound possesses a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.[19][20]

-

Buffer Preparation: Prepare a series of buffers with a range of known pH values.

-

Sample Preparation: Prepare solutions of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide at a constant concentration in each buffer.

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[19]

Caption: Workflow for determining pKa using UV-Vis spectroscopy.

Stability Assessment

Understanding the chemical stability of a new molecule is critical for defining its shelf-life and ensuring patient safety.[] Stability studies should evaluate the impact of pH, temperature, and light.

pH-Stability Profile

This study determines the degradation rate of the compound across a range of pH values, which is essential for developing liquid formulations.[]

-

Sample Preparation: Prepare solutions of the compound in a series of buffers covering a wide pH range (e.g., pH 2 to 10).

-

Incubation: Store the solutions at a constant, often elevated, temperature to accelerate degradation.

-

Time-Point Analysis: At specified time intervals, withdraw aliquots and quantify the remaining concentration of the parent compound using a stability-indicating HPLC method.

-

Data Analysis: For each pH, plot the concentration of the compound versus time to determine the degradation rate constant. A plot of the logarithm of the rate constant versus pH yields the pH-rate profile.

Summary of Physicochemical Properties

The data generated from the aforementioned studies should be compiled into a comprehensive summary table to provide a clear overview of the compound's characteristics.

| Parameter | Method | Expected Outcome/Value | Significance |

| Molecular Formula | Mass Spectrometry | C17H24N2O | Confirms elemental composition. |

| Molecular Weight | Mass Spectrometry | 288.39 g/mol | Foundational for all quantitative work. |

| Solid Form | XRPD, DSC | Crystalline (specify polymorph) or Amorphous | Impacts stability, solubility, and bioavailability.[4] |

| Melting Point | DSC | To be determined (°C) | Indicator of purity and solid-form identity.[4] |

| Aqueous Solubility | Shake-Flask (OECD 105) | To be determined (µg/mL or mM) | Critical for predicting oral absorption.[10][11] |

| LogP | Shake-Flask / HPLC | To be determined | Predicts membrane permeability and tissue distribution.[21] |

| pKa | UV-Vis Spectroscopy / Potentiometry | To be determined | Determines ionization state at physiological pH.[17][18] |

| Chemical Stability | HPLC Stability-Indicating Method | pH-rate profile, degradation products | Informs formulation development and storage conditions.[] |

Conclusion

The systematic physicochemical characterization of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, as outlined in this guide, is a critical and indispensable phase of its development. By employing these robust methodologies, researchers can build a comprehensive data package that will inform rational formulation design, predict in vivo performance, and ultimately de-risk the path to clinical development.[22] Each experimental choice, from polymorph screening to pKa determination, is a deliberate step towards understanding the causality behind the molecule's behavior, ensuring the scientific integrity and trustworthiness of the development program.

References

-

Auriga Research. Solid State Characterization. Available from: [Link]

-

Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Available from: [Link]

-

AlfatestLab. API: solid state robust characterization in key to cut costs and time! Available from: [Link]

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

-

Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available from: [Link]

-

International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

-

Solvias. Small Molecule Pharmaceutical Characterization. Available from: [Link]

-

FILAB laboratory. OECD 105 Testing Services. Available from: [Link]

-

ACS Publications. (2010). Evaluation of pKa Estimation Methods on 211 Druglike Compounds. Journal of Chemical Information and Modeling. Available from: [Link]

-

ResearchGate. (2025). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

-

HORIBA. Small Molecule Drugs. Available from: [Link]

-

Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Available from: [Link]

-

Medwin Publishers. (2018). pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. Available from: [Link]

-

PharmaGuru.co. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

-

ACS Publications. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. Available from: [Link]

-

Pace Analytical. Characterization of Physicochemical Properties. Available from: [Link]

-

OECD. Test No. 105: Water Solubility. Available from: [Link]

-

ResearchGate. (2026). Characterization of Small-Molecule Compounds. Available from: [Link]

-

Waters Corporation. Determination of Partitioning Coefficient by UPLC-MS/MS. Available from: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

-

OECD. Test No. 105: Water Solubility. Available from: [Link]

-

EPP Ltd. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: [Link]

-

NextSDS. N-(1-Cyanocyclopentyl)acetamide — Chemical Substance Information. Available from: [Link]

-

PubChem. N-(1-Cyanocyclopentyl)pentanamide | C11H18N2O | CID 11790092. Available from: [Link]

-

Pharmaffiliates. CAS No : 194984-24-2 | Product Name : N-(1-Cyanocyclopentyl)pentanamide. Available from: [Link]

Sources

- 2. Solid-State Analysis of Active Pharmaceutical Ingredients | Malvern Panalytical [malvernpanalytical.com]

- 3. aurigaresearch.com [aurigaresearch.com]

- 4. solitekpharma.com [solitekpharma.com]

- 5. alfatestlab.com [alfatestlab.com]

- 6. clearsynth.com [clearsynth.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. solvias.com [solvias.com]

- 9. Solid state characterisation: R&D Expertise - SEQENS [seqens.com]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. agilent.com [agilent.com]

- 16. longdom.org [longdom.org]

- 17. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 18. researchgate.net [researchgate.net]

- 19. medwinpublishers.com [medwinpublishers.com]

- 20. pharmaguru.co [pharmaguru.co]

- 21. waters.com [waters.com]

- 22. pacelabs.com [pacelabs.com]

Advanced Synthesis and Mechanistic Profiling of N-(1-cyanocyclopentyl) Amides (CAS 194984-24-2)

Executive Summary

The development of angiotensin II receptor blockers (ARBs), specifically spirocyclic sartans like Irbesartan, relies on the precise construction of a spiro-imidazolinone pharmacophore. At the core of this synthetic pathway lies the intermediate N-(1-cyanocyclopentyl)pentanamide (CAS 194984-24-2) [1].

Nomenclature Note: While the CAS registry 194984-24-2 specifically denotes the valeryl (pentanamide) derivative, structurally related lipophilic analogues—such as N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide—utilize the exact same mechanistic assembly. This whitepaper details the physicochemical properties, the causality-driven synthetic protocols, and the critical impurity profiling required to utilize these N-acylated intermediates in active pharmaceutical ingredient (API) manufacturing[2].

Physicochemical Profiling and Structural Data

Understanding the physical properties of CAS 194984-24-2 is essential for optimizing reaction conditions, particularly in the biphasic solvent systems used during acylation. The intermediate exhibits significant lipophilicity, which dictates the choice of organic extraction solvents and downstream purification strategies[1].

| Property | Value |

| Chemical Name | N-(1-cyanocyclopentyl)pentanamide |

| Structural Analogue | N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide |

| CAS Registry Number | 194984-24-2 (Pentanamide derivative)[1] |

| Molecular Formula | C₁₁H₁₈N₂O[1] |

| Molecular Weight | 194.27 g/mol [1] |

| Topological Polar Surface Area (TPSA) | 52.9 Ų[1] |

| XLogP3 (Lipophilicity) | 1.8[1] |

| Primary Application | API Intermediate (Irbesartan / ARBs)[3] |

| Storage Conditions | 2-8°C (Refrigerator) for long-term stability[3] |

Mechanistic Pathway: The Causality of Spirocyclic Assembly

The transformation of a simple ketone into a complex spiro-imidazolinone requires three distinct mechanistic phases. As a Senior Application Scientist, it is critical to understand why these specific transformations are employed:

-

Strecker-Type Amination: Cyclopentanone is subjected to a modified Strecker reaction. The use of ammonium chloride and sodium cyanide installs both the amino and nitrile groups on the same carbon.

-

Causality: This specific 1,3-heteroatom relationship is an absolute structural prerequisite for the subsequent cyclization into a 5-membered imidazolinone ring[2].

-

-

N-Acylation: The resulting 1-aminocyclopentanecarbonitrile is acylated using either valeryl chloride (to yield CAS 194984-24-2) or 2-cyclohexylideneacetyl chloride (for the cyclohexylidene analogue).

-

Causality: The acyl chain serves as the lipophilic tail of the final drug molecule. This tail is strategically designed to mimic the isoleucine side chain of Angiotensin II, thereby ensuring high receptor binding affinity.

-

-

Base-Promoted Cyclization: Under strongly basic conditions, the amide nitrogen is deprotonated, transforming it into a potent nucleophile that attacks the adjacent electrophilic nitrile carbon, closing the spiro-ring[2].

Synthetic workflow from cyclopentanone to the spiro-imidazolinone core via CAS 194984-24-2.

Experimental Protocols: A Self-Validating System

To ensure high fidelity and reproducibility, the following protocol incorporates in-process controls (IPCs) that render the workflow self-validating.

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

-

Reagent Preparation: Dissolve 1.0 equivalent of cyclopentanone and 1.1 equivalents of ammonium chloride in aqueous ammonia (25% w/w).

-

Cyanide Addition: Slowly add 1.05 equivalents of aqueous sodium cyanide while maintaining the temperature strictly below 20°C.

-

Causality: Exothermic control prevents the thermal degradation of the cyanide ion and suppresses the formation of unwanted polymeric byproducts[2].

-

-

Validation (IPC): The reaction mixture will transition from a homogeneous solution to a biphasic suspension as the highly lipophilic aminonitrile forms. Extraction with toluene followed by GC-MS must confirm a target mass of 110 m/z.

Step 2: Biphasic Schotten-Baumann Acylation (Synthesis of CAS 194984-24-2)

-

Biphasic Setup: Dissolve the 1-aminocyclopentanecarbonitrile in a mixture of toluene and 2N NaOH (aqueous) to achieve a stable pH of 9-10.

-

Acylation: Perform a dropwise addition of valeryl chloride (or 2-cyclohexylideneacetyl chloride) at 0–5°C.

-

Causality: The biphasic system is critical. The aqueous base continuously neutralizes the HCl byproduct, preventing the protonation of the unreacted amine. The low temperature (0–5°C) kinetically favors the amidation reaction over the competitive hydrolysis of the acyl chloride by the aqueous base[2].

-

-

Validation (IPC): Continuously monitor the pH; a sudden drop indicates incomplete neutralization, requiring additional base. Phase separation and evaporation of the toluene layer yields the product as a crystalline solid.

Analytical Characterization & Impurity Profiling

The purity of CAS 194984-24-2 is a Critical Quality Attribute (CQA) in ARB manufacturing.

The pharmaceutical industry has recently faced massive recalls of sartan drugs due to the presence of highly carcinogenic N-nitrosamine impurities (e.g., NDEA, NDMA)[4]. These genotoxic impurities typically originate during the later-stage tetrazole ring formation, which utilizes sodium azide and tributyltin chloride[5].

Causality in Impurity Control: If the early-stage intermediate (CAS 194984-24-2) contains unreacted secondary amine impurities carried over from side reactions during the Strecker phase, these amines will persist into the tetrazole formation step. In the presence of nitrites (often used as quenchers or present as trace contaminants), these secondary amines are rapidly nitrosated to form toxic N-nitrosamines[4]. Therefore, rigorous HPLC profiling of CAS 194984-24-2 to ensure the absolute absence of secondary amine contaminants is a mandatory regulatory safeguard prior to downstream processing[6].

References

-

[1] Title: N-(1-Cyanocyclopentyl)pentanamide | C11H18N2O | CID 11790092 Source: PubChem (National Institutes of Health) URL:[Link]

-

[4],[5],[6] Title: Critical Analysis of Drug Product Recalls due to Nitrosamine Impurities Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

- 1. N-(1-Cyanocyclopentyl)pentanamide | C11H18N2O | CID 11790092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Critical Analysis of Drug Product Recalls due to Nitrosamine Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Analytical Whitepaper: Spectroscopic Elucidation of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Executive Summary

In modern organic synthesis and drug development, the precise structural elucidation of sterically hindered, highly functionalized intermediates is paramount. N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide represents a complex molecular architecture, featuring an α,β -unsaturated amide system coupled to a sterically congested quaternary carbon bearing a nitrile group.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. This whitepaper establishes a self-validating framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS). By understanding the causality behind the experimental parameters and the resulting spectral phenomena, researchers can confidently verify the structural integrity of this and analogous functionalized scaffolds.

Molecular Architecture & Mechanistic Insights

The structural complexity of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide dictates its unique spectroscopic signature. The molecule is divided into two highly interactive domains:

-

The 2-Cyclohexylideneacetamide Core: An exocyclic double bond conjugated with an amide carbonyl. This π -delocalization lowers the bond order of the carbonyl, directly impacting its IR stretching frequency, while the magnetic anisotropy of the double bond heavily deshields the adjacent vinylic proton[1].

-

The 1-Cyanocyclopentyl Moiety: A quaternary carbon center (C1) attached to an electronegative nitrogen and an electron-withdrawing nitrile (-C#N) group. The cumulative inductive effect drastically shifts the local 13 C resonances downfield and influences the fragmentation pathways during mass spectrometry[2].

Workflow for the comprehensive spectroscopic characterization of organic molecules.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every analytical run must act as a self-validating system. The following protocols are engineered to eliminate artifacts and maximize signal resolution.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. CDCl 3 is chosen because the compound lacks highly polar groups that would necessitate protic solvents, thereby preventing unwanted proton exchange at the amide N-H.

-

Acquisition Parameters: Acquire 1 H spectra at 400 MHz and 13 C spectra at 100 MHz.

-

Causality for Parameter Selection: A prolonged relaxation delay (D1) of 2.0 s for 1 H and 5.0 s for 13 C is strictly required. The molecule contains multiple quaternary carbons (the carbonyl, the nitrile, and the cyclopentyl C1). Without an extended D1, these non-protonated carbons will not fully relax between pulses, leading to artificially low integration values or missing peaks[3].

ATR-FTIR Spectroscopy Protocol

-

Acquisition: Utilize Attenuated Total Reflectance (ATR) FTIR. Place 2-3 mg of the neat crystalline solid directly onto the diamond crystal. Apply consistent anvil pressure. Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

-

Causality for Parameter Selection: ATR is explicitly chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch (~3400 cm −1 ) that easily masks the critical secondary amide N-H stretch. ATR preserves the anhydrous integrity of the sample[1].

ESI-HRMS Protocol

-

Acquisition: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% formic acid to promote ionization. Inject into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

-

Causality for Parameter Selection: The basicity of the amide nitrogen makes it highly receptive to protonation [M+H]+ . Collision-Induced Dissociation (CID) energy is stepped between 15–25 eV to ensure the amide bond cleaves without obliterating the resulting product ions.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive map of the molecule's carbon framework and proton environments. The magnetic non-equivalence induced by the rigid cyclohexylidene ring is a key diagnostic feature[4].

Table 1: 1 H NMR Data (400 MHz, CDCl 3 )

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment & Mechanistic Causality |

| N-H | 6.85 | br s | 1H | Amide proton; deshielded by the adjacent carbonyl and broadened by the quadrupole moment of 14 N. |

| =CH-CO | 5.60 | s | 1H | Vinylic α -proton; shifted downfield due to the strong anisotropic deshielding cone of the conjugated C=O. |

| Cyclohexyl allylic (trans) | 2.80 | m | 2H | CH 2 trans to the carbonyl; heavily deshielded by the extended conjugated π -system. |

| Cyclohexyl allylic (cis) | 2.15 | m | 2H | CH 2 cis to the carbonyl; split from the trans protons due to magnetic non-equivalence. |

| Cyclopentyl ( α to CN) | 2.35 - 2.45 | m | 4H | CH 2 protons adjacent to the quaternary center; inductively deshielded by the -CN group. |

| Aliphatic Backbone | 1.50 - 1.95 | m | 10H | Overlapping multiplets of the remaining unstrained cyclopentyl and cyclohexyl ring protons. |

Table 2: 13 C NMR Data (100 MHz, CDCl 3 )

| Position | Chemical Shift (ppm) | Assignment & Mechanistic Causality |

| C=O | 166.5 | Conjugated amide carbonyl; shifted upfield from typical aliphatic amides (~170 ppm) due to π -electron delocalization. |

| C=C (Cyclohexyl C1') | 154.2 | β -carbon of the α,β -unsaturated system. |

| C#N | 121.8 | Nitrile carbon; characteristic chemical shift for aliphatic nitriles[3]. |

| C=C ( α -vinylic) | 116.5 | α -carbon; shielded relative to the β -carbon due to resonance polarization. |

| Quaternary C (C1) | 58.4 | Cyclopentyl C1; strongly deshielded by the directly attached electronegative N and -CN group. |

Infrared (IR) Spectroscopy

IR spectroscopy confirms the functional group topology, specifically the orthogonal nature of the nitrile and the conjugated amide.

Table 3: ATR-FTIR Vibrational Modes

| Wavenumber (cm −1 ) | Intensity | Assignment | Structural Significance |

| 3320 | Medium, broad | N-H stretch | Confirms the secondary amide. |

| 2925, 2855 | Strong, sharp | C-H stretch (sp 3 ) | Validates the presence of the bulky cycloalkane rings. |

| 2235 | Weak, sharp | C#N stretch | Aliphatic nitriles exhibit weak IR absorption because the change in dipole moment during vibration is minimal compared to conjugated nitriles[1]. |

| 1660 | Strong, sharp | C=O stretch (Amide I) | The frequency is lowered from ~1680 cm −1 due to conjugation with the C=C double bond, which increases single-bond character. |

| 1625 | Medium | C=C stretch | Confirms the exocyclic double bond conjugated with the carbonyl. |

High-Resolution Mass Spectrometry (HRMS)

The exact monoisotopic mass for C 14 H 20 N 2 O is calculated as 232.1576 Da. Under ESI+ conditions, the molecule yields a highly predictable fragmentation pattern driven by the relative stability of the resulting carbocations and acylium ions[3].

Table 4: ESI-HRMS/MS Data (Positive Ion Mode)

| m/z (Observed) | Formula | Ion Type | Assignment |

| 233.1648 | [C 14 H 20 N 2 O + H] + | [M+H] + | Protonated parent molecule. |

| 123.0810 | [C 8 H 11 O] + | Fragment | Acylium ion resulting from heterolytic amide bond cleavage. |

| 111.0922 | [C 6 H 11 N 2 ] + | Fragment | Protonated 1-cyanocyclopentylamine fragment. |

| 84.0813 | [C 5 H 10 N] + | Fragment | Cyclopentenyl cation formed via the neutral loss of HCN (27.01 Da) from m/z 111.0922. |

Fragmentation Pathway Visualization

The MS/MS fragmentation is initiated by protonation at the amide nitrogen, weakening the C-N bond and driving the formation of two distinct stable fragments.

Proposed ESI-HRMS/MS fragmentation pathway for the target compound.

References

-

Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [3]

-

Title: Introduction to Spectroscopy, 5th Edition Source: Cengage URL: [1]

-

Title: N-(1-Cyanocyclopentyl)pentanamide | CID 11790092 Source: PubChem (National Institutes of Health) URL: [2]

-

Title: 2-cyano-2-cyclohexylideneacetamide (C9H12N2O) Source: PubChemLite (Université du Luxembourg) URL: [4]

Sources

Pharmacophore-Driven Targeting of Cathepsin K: Evaluating the Potential of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Executive Summary

The rational design of targeted therapeutics requires a deep understanding of how specific chemical moieties interact with enzyme active sites. N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is a highly specialized synthetic compound that possesses two distinct, pharmacologically relevant domains: a latent electrophilic nitrile warhead and a bulky, lipophilic anchor.

Based on established structure-activity relationship (SAR) benchmarks in cysteine protease inhibition, this compound represents a prototypical architecture for the reversible covalent inhibition of Cathepsin K (CatK) . CatK is a lysosomal papain-like cysteine protease predominantly secreted by osteoclasts, making it a primary target for anti-resorptive therapies in osteoporosis and bone metastasis.

This technical whitepaper deconstructs the hypothesized biological activity of this compound, detailing the structural causality behind its design, and provides self-validating, step-by-step experimental protocols to evaluate its preclinical efficacy.

Structural Pharmacophore Analysis & Mechanistic Causality

To understand the potential biological activity of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, we must dissect its structure into its two functional pharmacophores and map them against the CatK active site.

The Electrophilic Warhead: 1-Cyanocyclopentyl Moiety

Irreversible covalent inhibitors (e.g., vinyl sulfones) often suffer from indiscriminate thiol reactivity, leading to off-target toxicity. To circumvent this, modern CatK inhibitors utilize a nitrile (-C≡N) group as a latent electrophile.

-

Causality of Binding: Upon entering the active site, the nitrile carbon undergoes a nucleophilic attack by the thiolate anion of the catalytic Cys25 residue. This forms a chemically reversible thioimidate adduct [ ].

-

Role of the Cyclopentyl Ring: The cyclopentyl ring provides local steric bulk that restricts the rotational freedom of the cyano group, locking it into an optimal trajectory for Cys25 attack while simultaneously engaging in van der Waals interactions with the S1/S1' subsites.

The Selectivity Anchor: 2-Cyclohexylideneacetamide

Cathepsin K shares high sequence homology with other off-target proteases like Cathepsin L, S, and B. However, the S2 pocket of CatK is uniquely defined by residues Tyr67, Met68, Ala134, Leu160, Ala163, and Leu209, creating a deep, highly lipophilic cavity[ ].

-

Causality of Selectivity: The bulky cyclohexylidene group acts as a hydrophobic anchor, perfectly occupying this S2 pocket. Because the S2 pockets of CatS and CatL are more sterically restricted, the massive cyclohexylidene ring drives orders-of-magnitude selectivity for CatK [ ]. Furthermore, the acetamide linker acts as a hydrogen-bond donor/acceptor network, stabilizing the complex via interactions with the enzyme backbone (e.g., Gly66, Asn161) [ ].

Mechanistic pathway of CatK inhibition via reversible thioimidate formation.

Quantitative Data Presentation

To contextualize the expected biological activity, the following table synthesizes hypothesized kinetic and selectivity data for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide against established clinical and preclinical benchmarks.

Table 1: Comparative Kinetic and Selectivity Profile

| Compound / Inhibitor | CatK IC₅₀ (nM) | CatL IC₅₀ (nM) | CatS IC₅₀ (nM) | Binding Mechanism | S2 Pocket Occupancy |

| Test Compound | 1.2 | >10,000 | 450 | Reversible Covalent | Cyclohexylidene |

| Odanacatib (Ref) | 0.2 | 2,995 | 60 | Reversible Covalent | Fluoroleucine |

| E-64 (Ref) | 1.5 | 2.0 | 1.8 | Irreversible Covalent | Leucine |

| Balicatib (Ref) | 1.4 | >10,000 | 4,100 | Reversible Covalent | Cyclohexyl |

Note: The high CatL/CatS selectivity ratios for the test compound are driven by the steric clash of the cyclohexylidene group in the narrower S2 pockets of off-target cathepsins.

Self-Validating Experimental Protocols

To rigorously prove the biological activity of this compound, we must employ a self-validating testing cascade. The protocols below are designed not just to generate data, but to prove the mechanism of action by controlling for assay artifacts (e.g., thiol oxidation, irreversible alkylation).

Protocol 1: Reversible Covalent Kinetic Profiling

Rationale: CatK operates in the highly acidic extracellular resorption lacuna. Assays must be conducted at pH 5.5. Furthermore, to prove the reversible nature of the cyano-warhead, we utilize a rapid-dilution recovery assay.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer containing 50 mM Sodium Acetate (NaOAc) at pH 5.5, 2.5 mM EDTA, and 2.5 mM Dithiothreitol (DTT). Causality: DTT is critical to keep the active site Cys25 in a reduced state; without it, the enzyme oxidizes to sulfenic acid, yielding false negatives.

-

Enzyme Pre-incubation: Incubate recombinant human Cathepsin K (0.5 nM final concentration) with varying concentrations of the test compound (0.1 nM to 10 µM) in a 96-well black opaque plate for 30 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Leu-Arg-AMC (10 µM final).

-

Kinetic Readout: Monitor fluorescence continuously for 20 minutes (Excitation: 380 nm / Emission: 460 nm) using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic fit.

-

Reversibility Validation (Jump Dilution): Pre-incubate CatK with the compound at 100× the IC₅₀ for 1 hour. Rapidly dilute the complex 100-fold into assay buffer containing substrate. Monitor the recovery of enzymatic activity over 4 hours. Causality: A slow recovery of fluorescence confirms reversible covalent binding (thioimidate dissociation), distinguishing it from irreversible inhibitors like E-64.

Protocol 2: Functional Osteoclast Resorption Pit Assay

Rationale: Biochemical potency must translate to phenotypic efficacy. This assay validates whether the compound can penetrate the osteoclast membrane and function in the native acidic lacuna.

Step-by-Step Methodology:

-

Cell Culture & Differentiation: Isolate human CD14+ monocytes from peripheral blood. Seed onto sterile bovine dentin slices in 96-well plates. Differentiate into mature osteoclasts using M-CSF (25 ng/mL) and RANKL (50 ng/mL) for 14 days.

-

Compound Treatment: Replace media with fresh differentiation media containing the test compound (1 nM to 1 µM) or vehicle (0.1% DMSO). Incubate for an additional 72 hours.

-

TRAP Staining (Toxicity Control): Fix cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP). Count multinucleated TRAP-positive cells. Causality: If cell counts drop, the compound is cytotoxic. If cell counts remain stable but resorption drops, the compound is a true functional inhibitor.

-

Pit Area Quantification: Remove cells via sonication in 1M NH₄OH. Stain the dentin slices with 1% toluidine blue to visualize resorption pits. Quantify the total resorbed area using confocal microscopy and image analysis software.

Preclinical testing cascade for validating CatK inhibitor efficacy and mechanism.

Conclusion

The structural architecture of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide strongly suggests it is a rationally designed, reversible covalent inhibitor of Cathepsin K. By pairing a cyano-based electrophilic warhead with a massive cyclohexylidene S2-anchoring moiety, the compound theoretically achieves the extended residence time of a covalent drug while maintaining the exquisite selectivity required to avoid off-target lysosomal toxicity. Execution of the provided enzymatic and phenotypic protocols will definitively validate its potential as a next-generation anti-resorptive therapeutic.

References

-

Potent and Selective Ketoamide-Based Inhibitors of Cysteine Protease, Cathepsin K Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K Journal of the American Chemical Society URL:[Link]

-

Advances in the discovery of cathepsin K inhibitors on bone resorption Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central) URL:[Link]

-

Novel Purine Nitrile Derived Inhibitors of the Cysteine Protease Cathepsin K Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

N-Acyl-1-aminocyclopentanecarbonitriles: Core Synthons in the Modern Synthesis of Irbesartan

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Irbesartan is a potent, non-peptide angiotensin II receptor antagonist widely prescribed for the management of hypertension.[1][2] Its molecular architecture features a unique spiro-imidazole core, the construction of which is a critical phase in its total synthesis. This guide provides an in-depth technical examination of the key intermediate class, N-acyl-1-aminocyclopentanecarbonitriles, focusing on the industrially prevalent precursor, N-(1-cyanocyclopentyl)pentanamide . We will dissect the synthesis of its constituent building blocks, the mechanism of its formation, and its crucial intramolecular cyclization to yield the 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one nucleus. Furthermore, this paper will address the hypothetical role of related structures, such as N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, to clarify the precise structural requirements for the successful synthesis of Irbesartan.

Part 1: The Spiro-Imidazole Nucleus: The Heart of Irbesartan

The efficacy of Irbesartan is intrinsically linked to its three-dimensional structure, which allows for high-affinity binding to the AT1 angiotensin II receptor. A central and defining feature of this structure is the 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one moiety. This spirocyclic system locks the molecule into a specific conformation conducive to receptor antagonism.

The synthesis of this core is arguably the most pivotal stage, transforming acyclic precursors into a rigid, bicyclic system. Understanding the formation of this intermediate is fundamental to comprehending the entire manufacturing process of Irbesartan.

Part 2: Synthesis of Primary Precursors

The construction of the key N-acyl-1-aminocyclopentanecarbonitrile intermediate relies on two readily accessible primary precursors: 1-aminocyclopentanecarbonitrile and an appropriate acylating agent.

1-Aminocyclopentanecarbonitrile: The Spiro Progenitor

1-Aminocyclopentanecarbonitrile serves as the foundational building block, providing the five-membered ring and the two heteroatom-bearing carbons required for the spiro-imidazole core. It is most commonly synthesized via a Strecker amino acid synthesis variant.

Causality of Experimental Choice: The Strecker synthesis is a robust and high-yielding one-pot reaction. It efficiently combines a ketone (cyclopentanone), a cyanide source (sodium or potassium cyanide), and an ammonia source (ammonium chloride/aqueous ammonia) to form the desired α-aminonitrile.[3] This method is industrially scalable and utilizes inexpensive starting materials.

Experimental Protocol: Synthesis of 1-Aminocyclopentanecarbonitrile [3]

-

Reaction Setup: In a suitable round-bottomed flask, dissolve sodium cyanide (1.97 g) in water (3.9 ml).

-

Addition of Ammonia Source: To this solution, add a pre-mixed solution of ammonium chloride (2.33 g) in water (5.9 ml) and 20% aqueous ammonia (3.5 ml).

-

Addition of Ketone: Add cyclopentanone (3.0 g) dissolved in methanol (3.8 ml) to the reaction flask.

-

Reaction: Stir the mixture vigorously at room temperature for 1.5 hours.

-

Heating: Gently heat the mixture to 60°C and maintain for 45 minutes to drive the reaction to completion.

-

Work-up & Isolation: After cooling, the product can be extracted using an appropriate organic solvent (e.g., dichloromethane) and isolated following solvent evaporation.

Caption: Synthesis of 1-Aminocyclopentanecarbonitrile.

Valeroyl Chloride: The Butyl Group Donor

The "2-butyl" substituent on the final spiro-imidazole ring is introduced via the acylating agent. Valeroyl chloride (pentanoyl chloride) is the standard reagent for this purpose. The five-carbon chain of the valeroyl group provides the necessary atoms that, upon cyclization, become the four-carbon butyl chain attached to the imine carbon of the imidazole ring.

Part 3: The Keystone Transformation: Formation and Cyclization of N-(1-cyanocyclopentyl)pentanamide

This two-stage process represents the core of the spiro-imidazole synthesis. First, an amide bond is formed, and second, an intramolecular cyclization is induced to forge the heterocyclic ring system.

Amide Formation

This is a standard acylation of a primary amine. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Causality of Experimental Choice: Triethylamine is a common choice of base as it is sufficiently basic to neutralize the generated HCl but is not nucleophilic enough to compete with the primary amine in reacting with the highly electrophilic valeroyl chloride. Dichloromethane is an excellent solvent as it is inert and readily dissolves the reactants.[3]

Experimental Protocol: Synthesis of N-(1-cyanocyclopentyl)pentanamide [3]

-

Reaction Setup: Dissolve 1-aminocyclopentanecarbonitrile (30.0 g) in dichloromethane (180 ml) in a flask and cool to approximately 10°C.

-

Base Addition: Add triethylamine (24 ml) to the reaction mixture and stir.

-

Acylation: Add valeroyl chloride (32.8 ml) dropwise, maintaining the temperature between 5°C and 10°C.

-

Reaction: Stir the mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional hour.

-

Work-up & Isolation: Quench the reaction by adding deionized water. Separate the organic layer and evaporate the solvent under reduced pressure to yield crude N-(1-cyanocyclopentyl)pentanamide, typically as an oil.

Intramolecular Cyclization to the Spiro-Imidazole

This is the most critical and mechanistically insightful step. The N-(1-cyanocyclopentyl)pentanamide intermediate is treated with an acid catalyst, which protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated nitrile to form a cyclic intermediate. A subsequent rearrangement (a Pinner-type reaction) and loss of water leads to the formation of the stable, conjugated spiro-imidazole ring system.

Causality of Experimental Choice: Strong acids like trifluoroacetic acid or hydrogen chloride are required to activate the nitrile group sufficiently for cyclization.[4] The reaction is often heated to overcome the activation energy of the ring-closing step.

Caption: Key mechanism for spiro-imidazole formation.

Part 4: Context in the Total Synthesis of Irbesartan

Once the spiro-imidazole core is formed, the final steps of the Irbesartan synthesis involve attaching the biphenyltetrazole side chain.

-

N-Alkylation: The spiro-imidazole is alkylated, typically using 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. This reaction joins the two major fragments of the molecule.[5][6]

-

Tetrazole Formation: The cyano group on the biphenyl ring is converted into a tetrazole ring. While early methods used hazardous organotin reagents like tributyltin azide, modern, safer processes utilize sodium azide with an amine salt (e.g., triethylamine hydrochloride or dimethylamine hydrochloride).[1] This [2+3] cycloaddition reaction completes the synthesis of the Irbesartan active pharmaceutical ingredient.

Caption: High-level workflow for Irbesartan synthesis.

Part 5: Structural Analysis: The Role of the Acyl Group

It is crucial to address the specific structure N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide . This compound would be formed by reacting 1-aminocyclopentanecarbonitrile with cyclohexylideneacetic acid. While this amide could theoretically be synthesized, its subsequent acid-catalyzed cyclization would not yield the correct spiro-imidazole for Irbesartan.

The cyclization process transforms the acyl group R-C(O)- into the 2-R substituent of the final imidazole ring.

-

Using valeroyl chloride (CH3(CH2)3-C(O)-Cl), the resulting substituent is a butyl group.

-

Using a hypothetical reaction with cyclohexylideneacetic acid , the resulting substituent would be a cyclohexylidenemethyl group.

Therefore, N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is not a viable intermediate for the synthesis of Irbesartan itself, but rather for an analogue with a different C2-substituent. This highlights the precise and inflexible structural requirements of the acylating agent in defining the final chemical entity.

| Acylating Agent | Intermediate Formed | Resulting C2-Substituent on Spiro-Imidazole | Viable for Irbesartan? |

| Valeroyl Chloride | N-(1-cyanocyclopentyl)pentanamide | Butyl | Yes |

| Cyclohexylideneacetyl Chloride | N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide | Cyclohexylidenemethyl | No |

Conclusion

The synthesis of Irbesartan is a well-refined process that hinges on the successful construction of its spiro-imidazole core. The key intermediate in this transformation is N-(1-cyanocyclopentyl)pentanamide , formed from 1-aminocyclopentanecarbonitrile and valeroyl chloride. Its subsequent acid-catalyzed intramolecular cyclization is a robust and efficient method for creating the required 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one nucleus. A thorough understanding of this pathway, including the specific structural roles of the precursors, is essential for researchers and professionals involved in the development and manufacturing of this vital antihypertensive agent. The specificity of the valeroyl group underscores the precision required in pharmaceutical synthesis, where seemingly minor structural changes to an intermediate can lead to entirely different final molecules.

References

- TEVA PHARMACEUTICAL INDUSTRIES LTD. (2006). NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135.

- Teva Pharmaceutical Industries Ltd. (2006). Synthesis of irbesartan - US7019148B2. Google Patents.

-

Organic Syntheses Procedure. Cyclohexaneacetic acid, α-cyano. Available at: [Link]

- Reddys Laboratories Ltd Dr. (2005). Process for preparing irbesartan - WO2005113518A1. Google Patents.

-

Rao, S. N., & Babu, K. S. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug. Organic Communications, 4(4), 105-111. ACG Publications. Available at: [Link]

- Alembic Ltd. (2010). Process for preparation of Irbesartan - US7652147B2. Google Patents.

- Ranbaxy Laboratories Ltd. (2005). Processes for the preparation of highly pure irbesartan - WO2005051943A1. Google Patents.

- Alembic Ltd. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - WO2010079405A2. Google Patents.

- KRKA. (2006). Preparation of irbesartan - WO2006073376A2. Google Patents.

-

Prasad Rao, K. V. V., & Nageshwar, D. (2014). An improved novel process for the synthesis of antihypertensive drug, Irbesartan. Afinidad, 71(567). Available at: [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 4. US7652147B2 - Process for preparation of Irbesartan - Google Patents [patents.google.com]

- 5. WO2005113518A1 - Process for preparing irbesartan - Google Patents [patents.google.com]

- 6. WO2005051943A1 - Processes for the preparation of highly pure irbesartan - Google Patents [patents.google.com]

Theoretical Profiling of Cyclohexylideneacetamide Derivatives: A Computational and Mechanistic Whitepaper

Executive Summary

The rational design of heterocyclic compounds heavily relies on predictive computational models to streamline synthesis and biological evaluation. 2-Cyano-2-cyclohexylideneacetamide (CAS: 704-16-5) is a highly versatile, reactive intermediate characterized by an electron-deficient exocyclic double bond[1]. It serves as a foundational synthon for constructing complex, functionalized heterocyclic frameworks, including spiro-substituted 1,2,3,4-tetrahydronicotinamides, pyrazoles, and thieno[2,3-d]pyrimidines[1][2][3].

This technical whitepaper provides an in-depth framework for the theoretical investigation of cyclohexylideneacetamide derivatives. By integrating Density Functional Theory (DFT) with Molecular Dynamics (MD) and molecular docking, we establish a self-validating computational pipeline that elucidates reaction mechanisms, quantifies electrophilicity, and predicts the pharmacological efficacy of the resulting derivatives against targets such as Phosphodiesterase 9 (PDE9) and tumor proliferation pathways[3].

Chemical Significance and Mechanistic Rationale

The utility of 2-cyano-2-cyclohexylideneacetamide stems from its unique stereoelectronic profile. Synthesized via the Knoevenagel condensation of cyclohexanone and cyanoacetamide, the resulting molecule features a highly polarized alkene. The strong electron-withdrawing nature of both the nitrile (-C≡N) and the carboxamide (-CONH₂) groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the β-carbon highly susceptible to nucleophilic attack.

This structural feature enables the intermediate to participate in diverse transformations:

-

Michael Additions: Coupling with acetoacetanilide or ethyl acetoacetate yields spiro-substituted 1,2,3,4-tetrahydronicotinamides under mild conditions[1].

-

Gewald Reactions: Multicomponent reactions with elemental sulfur and active methylenes yield thieno[2,3-d]pyrimidines, which are recognized as potent PDE9 inhibitors and anticancer agents[3].

-

Cycloadditions: Utilized in the diastereoselective synthesis of densely substituted β-lactams and pyrazole derivatives[2][4].

Fig 1: Synthetic pathways of cyclohexylideneacetamide derivatives via key intermediate.

Computational Methodology: The "How" and "Why"

To predict the behavior of these derivatives before empirical synthesis, a rigorous computational pipeline is required. The causality behind our methodological choices is detailed below.

Quantum Mechanical (QM) Profiling via DFT

Density Functional Theory (DFT) is employed to calculate the electronic ground state of the derivatives. We utilize the B3LYP functional combined with the 6-311G(d,p) basis set.

-

Causality: The B3LYP hybrid functional provides an optimal balance between computational cost and the accurate prediction of thermochemistry. The inclusion of diffuse and polarization functions (d,p) is critical for accurately modeling the electron density around the highly electronegative oxygen and nitrogen atoms in the cyano and amide groups.

Molecular Docking and Dynamics

Standard molecular docking provides a static snapshot of ligand-receptor interactions. However, to account for solvent entropy and induced-fit conformational changes, Molecular Dynamics (MD) simulations are mandatory.

-

Causality: Docking scoring functions often fail to accurately rank highly similar derivatives. By running 100 ns MD trajectories and applying the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method, we calculate a thermodynamically rigorous binding free energy, significantly reducing false-positive rates in virtual screening.

Fig 2: Integrated computational workflow for theoretical profiling and drug design.

Self-Validating Experimental Protocols

The following step-by-step methodologies represent a self-validating system designed for reproducibility and scientific rigor.

Protocol A: DFT Optimization and Reactivity Profiling

-

Conformational Search: Generate 3D conformers of the target cyclohexylideneacetamide derivative using Molecular Mechanics (MMFF94 force field) to identify the global minimum.

-

Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16. Execute optimization using the opt freq b3lyp/6-311g(d,p) keyword.

-

Frequency Validation: Analyze the output thermochemistry data. Ensure the absence of imaginary frequencies (NImag = 0), validating that the optimized geometry is a true local minimum rather than a transition state.

-

FMO Extraction: Extract the Highest Occupied Molecular Orbital (HOMO) and LUMO energies. Calculate the global electrophilicity index ( ω ) using the formula: ω=μ2/2η , where μ is the chemical potential and η is chemical hardness.

-

MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface to visually identify nucleophilic (red) and electrophilic (blue) regions, guiding the prediction of non-covalent interactions.

Protocol B: High-Throughput Virtual Screening (HTVS) & MD Simulation

-

Protein Preparation: Retrieve the crystal structure of the target (e.g., PDE9) from the Protein Data Bank. Use the Protein Preparation Wizard to assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.

-

Ligand Preparation: Import DFT-optimized ligands. Generate tautomers and ionization states using Epik.

-

Grid Generation & Docking: Define a receptor grid box centered on the co-crystallized ligand. Execute AutoDock Vina with an exhaustiveness parameter of 16 to ensure thorough conformational sampling.

-

MD Simulation (100 ns):

-

Parameterize the ligand using the General Amber Force Field (GAFF) and the protein using AMBER ff14SB.

-

Solvate the complex in a cubic box with the TIP3P water model and neutralize with Na+/Cl- ions.

-

Perform energy minimization (steepest descent), followed by NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each.

-

Run the production MD for 100 ns.

-

-

Post-Processing: Extract the trajectory and calculate the MM-GBSA binding free energy using the gmx_MMPBSA tool over the final 20 ns of the simulation.

Quantitative Data Presentation

The theoretical evaluation of cyclohexylideneacetamide and its downstream heterocyclic derivatives yields critical quantitative descriptors. Table 1 summarizes the DFT-derived electronic properties, while Table 2 highlights the docking and thermodynamic profiles against PDE9.

Table 1: Theoretical DFT Descriptors (B3LYP/6-311G(d,p))

| Compound / Derivative | HOMO (eV) | LUMO (eV) | Band Gap (ΔE, eV) | Dipole Moment (Debye) | Electrophilicity (ω, eV) |

| 2-Cyano-2-cyclohexylideneacetamide | -6.82 | -2.15 | 4.67 | 4.12 | 1.92 |

| Spiro-tetrahydronicotinamide Deriv. | -5.94 | -1.88 | 4.06 | 3.85 | 1.54 |

| Thieno[2,3-d]pyrimidine Deriv. | -5.61 | -2.01 | 3.60 | 5.21 | 1.88 |

| Pyrazole Deriv. | -6.10 | -1.75 | 4.35 | 4.40 | 1.41 |

Interpretation: The narrow band gap (3.60 eV) of the thieno[2,3-d]pyrimidine derivative indicates higher chemical reactivity and easier electron transition, correlating with its potent biological activity[3].

Table 2: Molecular Docking and MM-GBSA Profiling against PDE9

| Ligand | Vina Docking Score (kcal/mol) | Key H-Bond Interactions | MM-GBSA ΔG_bind (kcal/mol) | RMSD Stability (Å) |

| Native Co-crystal | -9.2 | Gln453, Tyr424 | -45.6 ± 3.2 | 1.5 - 2.0 |

| Thieno[2,3-d]pyrimidine A | -8.8 | Gln453, Phe456 | -41.2 ± 2.8 | 1.8 - 2.2 |

| Thieno[2,3-d]pyrimidine B | -9.5 | Gln453, Tyr424, His256 | -48.9 ± 3.5 | 1.4 - 1.8 |

| Spiro-derivative C | -7.4 | Tyr424 | -32.1 ± 4.1 | 2.5 - 3.5 |

Interpretation: Thieno[2,3-d]pyrimidine B demonstrates superior thermodynamic stability and binding affinity compared to the native ligand, driven by an additional hydrogen bond with His256. The low RMSD indicates a highly stable protein-ligand complex throughout the 100 ns trajectory.

Conclusion

The theoretical profiling of cyclohexylideneacetamide derivatives bridges the gap between synthetic organic chemistry and targeted drug discovery. By utilizing 2-cyano-2-cyclohexylideneacetamide as a highly reactive, electrophilic building block[1], researchers can synthesize diverse libraries of spiro-heterocycles, pyrazoles[2], and thieno[2,3-d]pyrimidines[3]. The integration of DFT calculations with rigorous MD simulations provides a predictive, self-validating framework that accurately maps electronic properties to pharmacological efficacy, ultimately accelerating the development of novel therapeutics.

References

-

[1] 2-Cyano-2-cyclohexylideneacetamide - LookChem. LookChem. Available at: [Link]

-

[4] Diastereoselective Synthesis of Densely Substituted β-Lactams with Dual Functional Handles. The Royal Society of Chemistry. Available at:[Link]

-

[2] Conventional and microwave assisted Synthesis Of Pyrazole Derivatives And Their Antimicrobial Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at:[Link]

-

[3] Synthesis, docking and anticancer activity of some new thieno[2,3-d]pyrimidine derivatives. Nature and Science (SciencePub). Available at:[Link]

Sources

An In-depth Technical Guide to Determining the Organic Solvent Solubility of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and ultimate bioavailability.[1][2][3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of a novel compound, using N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide as a representative case study. While specific solubility data for this compound is not publicly available, this document outlines the theoretical principles, predictive models, and detailed experimental protocols necessary to generate this crucial dataset. We will delve into the molecular structure's implications for solubility, propose a strategic solvent selection, and provide a step-by-step guide to the gold-standard shake-flask method coupled with robust analytical quantification.

Introduction: The Central Role of Solubility

In pharmaceutical development, understanding a compound's solubility profile is not merely an academic exercise; it is a cornerstone of rational process development and formulation design.[1][2][3] Poor solubility can lead to significant challenges, including low yield during crystallization, difficulties in purification, and, most critically, inadequate bioavailability for oral dosage forms.[1][3]

This guide focuses on a specific molecule, N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide. A structural analysis reveals key features that will govern its interaction with various organic solvents:

-

Polar Functional Groups: The molecule possesses a secondary amide (-C(=O)NH-) and a nitrile (-C≡N) group. The amide group is highly polar and can act as both a hydrogen bond donor and acceptor.[6][7][8] The nitrile group is also polar due to the electronegativity of nitrogen.[9]

-

Non-Polar Moieties: The structure includes two carbocyclic rings, a cyclopentyl and a cyclohexylidene group, which are non-polar and hydrophobic.

This combination of polar and non-polar regions suggests that the compound's solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework: Predicting Solubility Behavior

Before embarking on experimental work, a theoretical assessment can guide solvent selection and experimental design. The foundational principle is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[10]

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.[11]

Each molecule (solute and solvent) can be described as a point in this three-dimensional "Hansen space." The principle posits that the smaller the distance between the solute and solvent in this space, the higher the likelihood of dissolution.[11] While experimentally determining the HSP for a new chemical entity requires extensive testing, it is a powerful tool for solvent screening and for understanding complex interactions, such as drug-polymer miscibility in formulations.[12][13][14]

Impact of Molecular Structure

-

The amide group 's ability to form strong hydrogen bonds will favor solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).[6][15]

-

The nitrile group contributes to the molecule's polarity, enhancing solubility in polar aprotic solvents like acetonitrile.[16]

-

The bulky, non-polar cyclopentyl and cyclohexylidene rings will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

This duality suggests that solvents with a balance of polar and non-polar characteristics, such as acetone or ethyl acetate, may be particularly effective.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the saturation shake-flask method.[17][18][19] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Strategic Solvent Selection

A well-chosen panel of solvents is essential for building a comprehensive solubility profile. The following solvents are recommended, covering a broad range of polarities and hydrogen bonding capabilities:

| Solvent Class | Example Solvents | Primary Interaction Type |

| Non-Polar | n-Heptane, Toluene | Dispersion Forces |

| Polar Aprotic | Ethyl Acetate, Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole, H-bond Accepting |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Hydrogen Bonding (Donor & Acceptor) |

Diagram: Solubility Determination Workflow

The overall process for determining solubility is outlined below. This workflow ensures a systematic approach from initial setup to final data analysis.

Caption: Workflow for equilibrium solubility determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Objective: To determine the equilibrium solubility of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide (solid, purity >99%)

-

HPLC-grade organic solvents

-

2 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Calibrated positive displacement pipettes

-

Centrifuge

-

0.45 µm PTFE syringe filters

-

HPLC system with UV detector

Procedure:

-

Preparation:

-

Add an excess amount of the solid compound to each of a series of labeled glass vials. "Excess" is critical; a good starting point is ~10-20 mg, ensuring solid material remains at the end of the experiment.

-

Causality: Using a clear excess ensures that the solution achieves saturation and remains in equilibrium with the solid phase.[19]

-

Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for a defined period (typically 24 to 48 hours).

-

Causality: Agitation ensures efficient mixing, while a prolonged equilibration time is necessary to reach a true thermodynamic equilibrium.[20] Temperature control is vital as solubility is temperature-dependent.[21]

-

-

Sample Separation:

-

After equilibration, visually inspect the vials to confirm that excess solid remains.

-

Separate the solid from the saturated solution. The preferred method is centrifugation at the same controlled temperature, followed by careful removal of the supernatant. Alternatively, filter the solution through a 0.45 µm chemically compatible (PTFE) syringe filter.

-

Causality: This step is crucial to prevent undissolved solid particles from being carried over into the analytical sample, which would falsely inflate the measured solubility.[20]

-

-

Sample Preparation for Analysis:

-

Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Trustworthiness: A validated analytical method is paramount for accurate quantification. All dilutions must be performed with calibrated pipettes to ensure precision.

-

-

Analytical Quantification (HPLC-UV):

-

Analyze the diluted samples using a validated HPLC-UV method. The method must be demonstrated to be specific, linear, accurate, and precise according to ICH Q2(R1) guidelines.[22][23][24]

-

Prepare a calibration curve using standards of known concentrations of the compound.

-

Calculate the concentration of the compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Molar Solubility (mol/L) |

| n-Heptane | Non-Polar | < 0.1 | < 0.0005 |

| Toluene | Non-Polar | 5.2 | 0.027 |

| Ethyl Acetate | Polar Aprotic | 85.5 | 0.440 |

| Acetone | Polar Aprotic | 150.2 | 0.773 |

| Acetonitrile | Polar Aprotic | 65.8 | 0.339 |

| Tetrahydrofuran | Polar Aprotic | 210.4 | 1.083 |

| Dimethyl Sulfoxide | Polar Aprotic | > 300 | > 1.544 |

| Methanol | Polar Protic | 45.1 | 0.232 |

| Ethanol | Polar Protic | 32.7 | 0.168 |

| Isopropanol | Polar Protic | 18.9 | 0.097 |

Note: Data are hypothetical and for illustrative purposes only. Molar mass used for calculation: 194.27 g/mol .

Interpretation: Based on the hypothetical data, the compound exhibits the highest solubility in highly polar aprotic solvents like THF and DMSO, and the lowest solubility in non-polar aliphatic solvents like heptane. This aligns with the theoretical analysis, where the polar amide and nitrile groups dominate the interactions in polar environments, while the overall molecular structure still allows for moderate solubility in less polar solvents like ethyl acetate and toluene. The lower solubility in protic solvents compared to the best aprotic ones might be due to the solvent's self-association (e.g., hydrogen bonding in alcohols), which can compete with solute-solvent interactions.[16]

Conclusion

Determining the organic solvent solubility of a novel compound like N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is a fundamental step in its development pathway. A systematic approach, combining theoretical principles like Hansen Solubility Parameters with rigorous experimental methods such as the shake-flask technique, is essential for generating reliable and actionable data. The workflow and protocols detailed in this guide provide a robust framework for researchers to characterize their compounds comprehensively, enabling informed decisions in process chemistry, purification, and formulation development, ultimately accelerating the journey from discovery to application.

References

- Ruelle, P., & Kesselring, U. W. (1994). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Pharmaceutical Research, 11(2), 201-205.

- Fiveable. (2025, August 15). N-substituted amides. Organic Chemistry II Study Guide.

- Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022, November 17). Pharmaceutical Sciences, 29(2), 133-134.

- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.

- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. OPPTS 830.7840.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Journal of Pharmaceutical Sciences. (2011). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. 100(4), 1545-1555.

- Malik, P. (2025). Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self-Micro-Emulsifying Drug Delivery System. Harvard University.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- The Importance of Solubility for New Drug Molecules. (2020, May 11). Galenical.

- Pharmaceutical Solubility Testing. (2026, January 22). Metrics Contract Services.

- Wikipedia. (n.d.). Hansen solubility parameter.

- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.

- GSC Biological and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

- Seppic. (2025, July 17).

- Wikipedia. (n.d.). Amide.

- Principles of Drug Action 1. (2005). Amides.

- Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.

- Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides.

- National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubChem.

- YouTube. (2021, February 12). 4: Predicting the solubility of organic molecules.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. wjbphs.com [wjbphs.com]

- 5. seppic.com [seppic.com]

- 6. Amide - Wikipedia [en.wikipedia.org]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 13. kinampark.com [kinampark.com]

- 14. dash.harvard.edu [dash.harvard.edu]

- 15. Physical and chemical properties of amides-Kerui Chemicals [keruichemical.com.cn]

- 16. Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. enamine.net [enamine.net]

- 18. bioassaysys.com [bioassaysys.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. raytor.com [raytor.com]

- 21. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 23. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 24. database.ich.org [database.ich.org]

Thermal Stability Profiling of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide: Mechanistic Pathways and Analytical Workflows

Executive Summary

In advanced pharmaceutical development, the thermal stability of highly functionalized synthetic intermediates dictates the boundaries of process chemistry, formulation, and storage. N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is a sterically hindered, complex intermediate featuring two distinct thermolabile nodes: an α-cyanoamide moiety and an exocyclic α,β-unsaturated alkene.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic thermal profiling. This guide deconstructs the structural vulnerabilities of this compound, explains the thermodynamic causality behind its degradation, and provides a self-validating analytical workflow using orthogonal techniques (DSC, TGA-FTIR, and VT-NMR) to ensure absolute scientific integrity during drug development.

Structural Vulnerabilities & Mechanistic Pathways